Methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate
Description
Evolution of Thiophene Chemistry Research
Thiophene, first isolated by Viktor Meyer in 1882 as a benzene contaminant, marked a pivotal discovery in heterocyclic chemistry. Its aromaticity, comparable to benzene but with distinct reactivity due to sulfur’s electron-donating effects, spurred extensive studies into substitution patterns and derivatization. Early research focused on natural occurrences in coal tar and petroleum, where thiophenes constitute up to 3% of the organic fraction. The development of synthetic methods, such as the Paal-Knorr thiophene synthesis (reacting 1,4-diketones with P~4~S~10~), enabled systematic exploration of thiophene’s chemical space. By the mid-20th century, thiophene derivatives gained prominence in pharmaceuticals (e.g., antihistamines) and agrochemicals, driven by their metabolic stability and electronic versatility.
The detection of thiophenes in 3.5-billion-year-old Martian sediments by the Curiosity rover further underscored their cosmological significance, hinting at abiotic synthesis pathways under hydrothermal conditions. This discovery revitalized interest in thiophene’s prebiotic chemistry and its potential role in extraterrestrial organic systems.
Development of Chlorosulfonyl Thiophene Derivatives
Chlorosulfonyl-functionalized thiophenes emerged as critical intermediates for further derivatization due to the sulfonyl group’s dual role as a leaving group and electron-withdrawing moiety. Classical methods, such as the direct sulfonation of thiophene with chlorosulfonic acid, were refined to achieve regioselective substitution at the α-positions. For example, the Paal-Knorr synthesis was adapted to incorporate sulfonyl chloride groups via post-functionalization, enabling access to compounds like methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
Modern approaches leverage transition-metal catalysis and flow chemistry to enhance yield and selectivity. The Gewald reaction, which condenses ketones with elemental sulfur and cyanoacetates, has been modified to introduce sulfonyl groups at the β-position, though α-substitution remains dominant due to thermodynamic stability. These advances facilitated the synthesis of complex derivatives, including methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate, which combines steric bulk (fluorophenyl) and electrophilic reactivity (chlorosulfonyl) in a single scaffold.
Table 1: Key Synthetic Routes to Chlorosulfonyl Thiophene Derivatives
Academic Significance of Fluorophenyl-Substituted Thiophenes
The introduction of fluorophenyl groups into thiophene frameworks enhances electronic anisotropy and metabolic stability, making these derivatives valuable in optoelectronics and drug design. Fluorine’s strong electron-withdrawing effect polarizes the thiophene ring, increasing conjugation length and reducing HOMO-LUMO gaps—a property exploited in organic semiconductors. For instance, thiophene-fused aromatic belts with fluorinated side chains exhibit long-lifetime phosphorescence and high dipole moments, enabling applications in polar materials and light-emitting diodes.
In medicinal chemistry, fluorophenyl-thiophenes are privileged scaffolds for kinase inhibitors and antimicrobial agents. The 4-fluorophenyl moiety, in particular, improves bioavailability by mitigating oxidative metabolism, as demonstrated in synthetic analogues of biotin and methapyrilene.
Research Trajectory and Contemporary Relevance
Recent studies highlight this compound as a linchpin for modular synthesis. Its chlorosulfonyl group permits facile nucleophilic displacement, enabling the construction of sulfonamides, sulfonate esters, and cross-coupling adducts. Contemporary applications include:
- Materials Science : As a precursor for conductive polymers, where the fluorophenyl group enhances thermal stability and the sulfonyl moiety facilitates doping.
- Astrochemistry : Analogues of this compound are investigated as potential biomarkers in Martian soil, given thiophenes’ abiotic formation via acetylene and transition-metal sulfides under simulated hydrothermal conditions.
- Catalysis : The electron-deficient thiophene core serves as a ligand in palladium-catalyzed C–H activation reactions, improving turnover frequencies in arylations.
Table 2: Applications of Fluorophenyl-Thiophene Derivatives
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-4-(4-fluorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO4S2/c1-18-12(15)10-11(20(13,16)17)9(6-19-10)7-2-4-8(14)5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUFETFIGSYVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to enhance the scalability and sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The chlorosulfonyl group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can be performed to convert the chlorosulfonyl group to a sulfonic acid or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions often require strong nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions include various sulfonyl chlorides, sulfonic acids, and other substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent. The chlorosulfonyl group enhances its reactivity, making it suitable for modifications that lead to derivatives with improved biological activity.
- Mechanism of Action :
-
Case Studies :
- In a study examining various thiophene derivatives, methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate showed promising activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ampicillin. The minimum inhibitory concentrations (MICs) were determined, indicating effective dosage ranges for therapeutic use .
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
-
Starting Materials :
- Thiophene derivatives and chlorosulfonic acid are typically used as starting materials in the synthesis process.
- Synthetic Routes :
Material Science Applications
In addition to its biological applications, this compound can serve as a building block for advanced materials:
- Polymer Chemistry :
-
Dyes and Pigments :
- Its unique structure allows it to be incorporated into dye formulations, providing vibrant colors and stability under various environmental conditions.
Mechanism of Action
The mechanism by which Methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes critical differences between Methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate and its structural analogs:
Notes:
- Reactivity: The chlorosulfonyl group in the target compound and QV-9957 enables nucleophilic substitution, unlike amino or methyl-substituted analogs .
- Lipophilicity : Fluorophenyl and chlorophenyl groups enhance lipid solubility compared to simpler substituents (e.g., methyl) .
- Steric Effects : Substituent position (e.g., 4- vs. 5-fluorophenyl) influences steric hindrance and interaction with biological targets .
Physical Properties
- Density and Boiling Points : The target compound’s density and boiling point are expected to exceed those of CAS 97272-03-2 (1.568 g/cm³, 365.7°C) due to its larger fluorophenyl group .
- Solubility: The fluorophenyl group likely improves solubility in organic solvents compared to polar amino-substituted analogs (e.g., Entry 12, ) .
Biological Activity
Methyl 3-(chlorosulfonyl)-4-(4-fluorophenyl)thiophene-2-carboxylate (CAS Number: 1708251-34-6) is a synthetic compound with potential pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C12H8ClFO4S2
- Molecular Weight : 334.77 g/mol
- Chemical Structure : The compound features a thiophene ring substituted with chlorosulfonyl and fluorophenyl groups, contributing to its biological activity.
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways in microbial organisms. It has been studied for its role as an inhibitor of the enzyme AICARFT (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase), which is crucial in the purine biosynthesis pathway. Inhibition of this enzyme can lead to reduced proliferation of certain pathogens, particularly in bacterial infections .
Antimicrobial Activity
Recent studies have demonstrated the compound's effectiveness against various bacterial strains:
- Inhibition of β-lactamases : The compound exhibits strong activity against β-lactamase-producing bacteria, which are known for their resistance to β-lactam antibiotics. Its minimum inhibitory concentration (MIC) values are notably low, indicating high potency .
| Bacterial Strain | MIC (mg/dm³) |
|---|---|
| Pseudomonas aeruginosa | <0.125 |
| Acinetobacter baumannii | 0.25 |
This data suggests that this compound could serve as a valuable agent in combating resistant bacterial infections.
Case Studies
- Study on Efficacy Against Multidrug-Resistant Strains : A study evaluated the compound's effectiveness against multidrug-resistant strains of Acinetobacter baumannii. Results showed that at a concentration of 0.5 mg/dm³, the compound significantly inhibited growth, supporting its potential as an adjunct therapy in resistant infections .
- Screening for Type III Secretion System Inhibitors : In another research effort focused on the Type III secretion system (T3SS) in pathogenic bacteria, this compound was tested alongside other compounds. It demonstrated a notable reduction in the secretion of virulence factors at concentrations around 50 μM, suggesting a mechanism that disrupts bacterial pathogenicity .
Safety and Toxicology
While the biological activity is promising, safety assessments are critical. Preliminary toxicological evaluations indicate that the compound exhibits low cytotoxicity at therapeutic concentrations. Further studies are necessary to fully understand its safety profile and potential side effects when used in vivo.
Q & A
Q. What are the applications of this compound in designing bioactive molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
